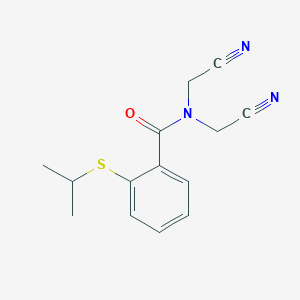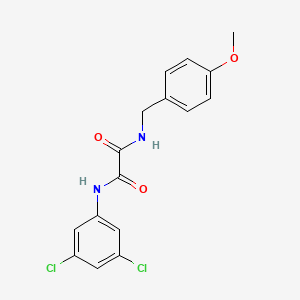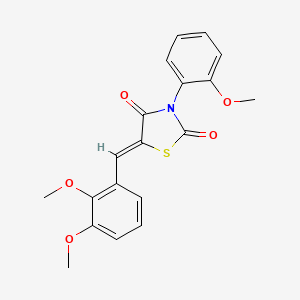![molecular formula C14H20N2O2S B4620743 N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)
N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide (known as THIP) is a compound that belongs to the class of GABAergic drugs. THIP has been used as a research tool to study the GABA system in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Controlled Polymerization for Biomedical Applications
Controlled radical polymerization of bisubstituted acrylamide derivatives, such as N-acryloylmorpholine (NAM), facilitates the production of telechelic polymers. These polymers can be grafted onto latex particles, with one end of the chain available for further functionalization. This capability is particularly useful in molecular biology and biomedicine, where the functionalized polymers can serve as immobilization sites for various biological molecules (D’Agosto et al., 2003).
Kinetic Study of RAFT Polymerization
The reversible addition-fragmentation chain transfer (RAFT) polymerization of water-soluble bisubstituted acrylamide derivatives like N-acryloyl morpholine has been meticulously studied to understand the influence of various experimental parameters on the polymerization process. This research is crucial for achieving precise control over molecular weight and polydispersity index, which are critical factors for the polymer's performance in various applications, including biomedicine and drug delivery systems (Favier et al., 2004).
Water-Soluble Polymers for Metal Ion Retention
Synthesized polymers incorporating acrylamide derivatives demonstrate significant potential in binding and retaining metal ions, a property that can be harnessed for environmental remediation, particularly in treating water contaminated with heavy metals. The polymers' chelating ability is attributed to their structural features, which include amine, sulfonic acid, and carboxylic acid groups, making them effective in capturing a wide range of metal ions under various conditions (Rivas et al., 2006).
Protein Conformation Studies
The use of acrylamide derivatives in fluorescence quenching studies offers a powerful tool for investigating the conformational changes in proteins. This application is particularly relevant in understanding protein structure and function, which is fundamental in the development of new therapeutics and in the study of diseases at the molecular level (Eftink & Ghiron, 1976).
Thermoresponsive Polymers for Drug Delivery
The development of thermoresponsive polymers, such as those derived from N-isopropylacrylamide, highlights the potential of acrylamide derivatives in creating smart materials that respond to temperature changes. These materials are particularly promising in the field of drug delivery, where controlled release of therapeutics can be achieved by exploiting the polymer's response to the physiological environment (Convertine et al., 2004).
Eigenschaften
IUPAC Name |
(E)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(5-4-13-3-1-12-19-13)15-6-2-7-16-8-10-18-11-9-16/h1,3-5,12H,2,6-11H2,(H,15,17)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHECMNHAOOMW-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)
![N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4620686.png)

![3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B4620691.png)

![N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620698.png)
![N-cyclohexyl-2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4620704.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)
![N-(3-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620718.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620727.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4620740.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)

![1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4620760.png)
